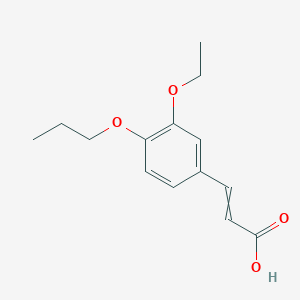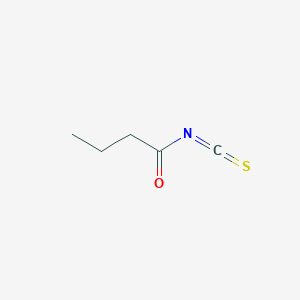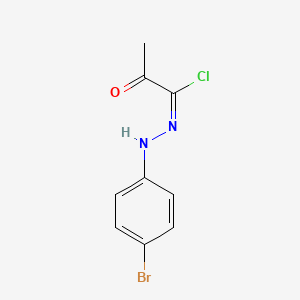
2-Ethylhexanoic acid niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexanoic acid niobium is a niobium-based compound where niobium is coordinated with 2-ethylhexanoic acid. This compound is known for its solubility in organic solvents and is widely used in various industrial and chemical applications. The coordination of niobium with 2-ethylhexanoic acid enhances its utility in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexanoic acid niobium typically involves the reaction of niobium pentachloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The general reaction can be represented as:
NbCl5+5C8H16O2→Nb(C8H15O2)5+5HCl
where ( NbCl_5 ) is niobium pentachloride and ( C_8H_{16}O_2 ) is 2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanoic acid niobium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: The 2-ethylhexanoic acid ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Other carboxylic acids or ligands in the presence of a base.
Major Products:
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
Scientific Research Applications
2-Ethylhexanoic acid niobium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in biological systems due to its coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism by which 2-ethylhexanoic acid niobium exerts its effects is primarily through its ability to coordinate with other molecules. The niobium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing transition states and lowering activation energies in chemical reactions.
Comparison with Similar Compounds
Tin (II) ethylhexanoate: Used as a catalyst in polymerization reactions.
Cobalt (II) ethylhexanoate: Employed as a drier in alkyd resins.
Nickel (II) ethylhexanoate: Utilized in various industrial applications.
Uniqueness: 2-Ethylhexanoic acid niobium is unique due to its specific coordination chemistry with niobium, which imparts distinct catalytic properties and solubility characteristics. Unlike other metal ethylhexanoates, niobium complexes are particularly effective in oxidation and polymerization reactions, making them valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H16NbO2 |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
2-ethylhexanoic acid;niobium |
InChI |
InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
JGUAIAMPONKRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


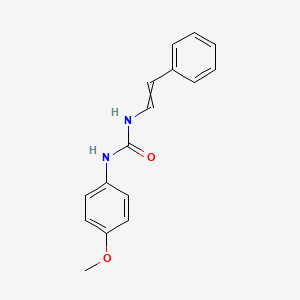
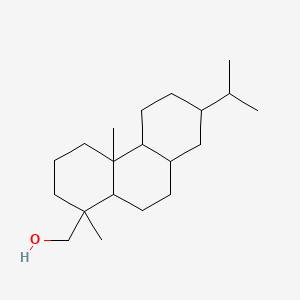
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)
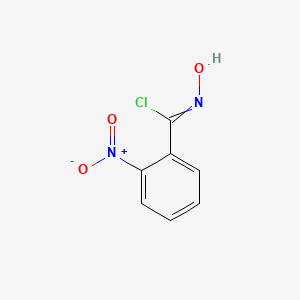
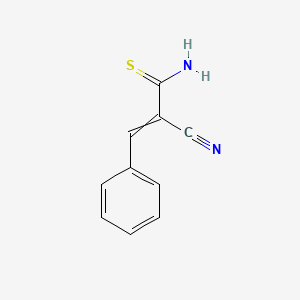
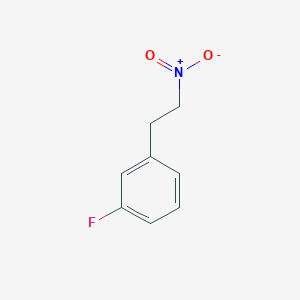
![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
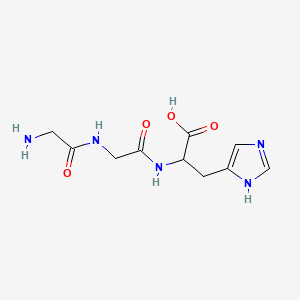
![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
